REACTION_CXSMILES
|
[CH3:1][O:2][CH:3]([O:8][CH3:9])[CH2:4][CH2:5][CH:6]=[O:7].[CH2:10]([Mg]Cl)[CH:11]=[CH2:12].O.[Cl-].[NH4+]>C1COCC1.C(OCC)(=O)C>[CH3:1][O:2][CH:3]([O:8][CH3:9])[CH2:4][CH2:5][CH:6]([OH:7])[CH2:12][CH:11]=[CH2:10] |f:3.4|
|
Name
|
|
Quantity
|
5.47 g
|
Type
|
reactant
|
Smiles
|
COC(CCC=O)OC
|
Name
|
|
Quantity
|
55 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)[Mg]Cl
|
Name
|
|
Quantity
|
62.1 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for three hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the solution was cooled in an ice bath under a nitrogen atmosphere
|
Type
|
ADDITION
|
Details
|
After completion of the addition
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated
|
Type
|
WASH
|
Details
|
the organic layer was sequentially washed with a saturated ammonium chloride solution, water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The resulting organic layer was dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solid was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
purified by silica gel column chromatography
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(CCC(CC=C)O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.55 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |